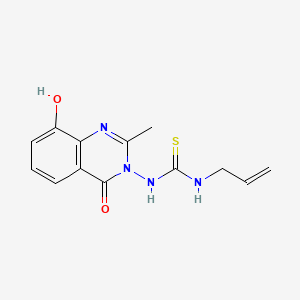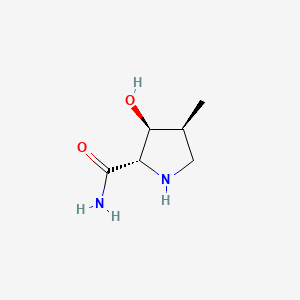
5-(2-Phenylethyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Phenylethyl)cyclohexane-1,3-dione is a derivative of cyclohexanedione . Cyclohexanediones are typically stable under ambient conditions and soluble in water, as well as ethanol and methanol .
Synthesis Analysis
The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%.Molecular Structure Analysis
Cyclohexanediones, including 5-(2-Phenylethyl)cyclohexane-1,3-dione, have a ring structure. The carbon atoms in the molecule are arranged in the form of a ring . The molecule’s molecular formula is (CH3)2C6H6(=O)2 .Chemical Reactions Analysis
Cyclohexadiene-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to prepare butenolide derivatives with a 2-hydroxyimino-substituent.Physical And Chemical Properties Analysis
5,5-dimethylcyclohexane-1,3-dione usually comes in the form of a yellow crystal. It is stable under ambient conditions and soluble in water, as well as ethanol and methanol. It has a boiling point range of 147 - 150 o C (420 - 423 o K), at which point it decomposes .Direcciones Futuras
Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Future research could explore the potential applications of 5-(2-Phenylethyl)cyclohexane-1,3-dione in various fields such as organic chemistry, medicinal chemistry, and materials science.
Propiedades
IUPAC Name |
5-(2-phenylethyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUATMIQOOZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700694 |
Source


|
| Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)cyclohexane-1,3-dione | |
CAS RN |
107619-38-5 |
Source


|
| Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



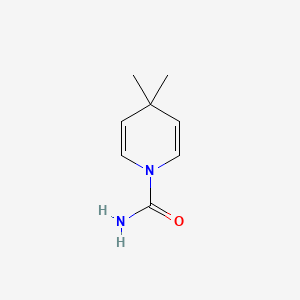

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
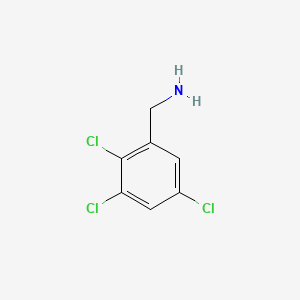
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
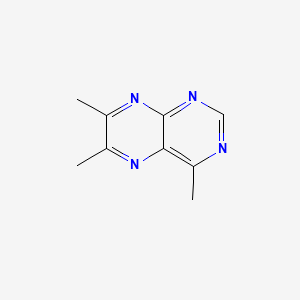

acetyl fluoride](/img/structure/B560781.png)
